Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its two tert-butyl ester groups and an ethoxy-oxoethyl side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Carboxylate Groups: The carboxylate groups are introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Addition of Ethoxy-oxoethyl Side Chain: The ethoxy-oxoethyl side chain is added via an alkylation reaction using ethyl bromoacetate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and ester groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 4-(2-hydroxyethyl)thiazole-2,3(2H)-dicarboxylate
- Di-tert-butyl 4-(2-methoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
- Di-tert-butyl 4-(2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
Uniqueness
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate is unique due to its ethoxy-oxoethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate (CAS Number: 86978-09-8) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure comprising two tert-butyl groups and an ethoxy group attached to a thiazole moiety, which may influence its reactivity and biological interactions.
- Molecular Formula : C17H27N2O6S
- Molecular Weight : 373.46 g/mol
- Structure : The compound contains a thiazole ring and two carboxylate groups, which are important for its biological activity.
Synthesis Methods
The synthesis of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole can be achieved through various synthetic routes, including:
- Esterification : Reaction of tert-butyl 4-(2-bromoethyl)thiazole with ethyl acetoacetate.
- Cyclization Reactions : Utilizing thiazole derivatives to form the desired product under controlled conditions.
Biological Activities
Research indicates that Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Enzyme Inhibition : Similar compounds containing thiazole rings have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting that Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole may also exhibit this activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : Some derivatives of thiazole compounds have shown antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
In Vitro Studies
Recent research has focused on the synthesis and biological evaluation of thiazole derivatives, including those similar to Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole. In vitro assays have been conducted to evaluate their efficacy against various bacterial strains and their ability to inhibit AChE activity.
Compound | Activity | IC50 Value |
---|---|---|
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole | AChE Inhibition | TBD |
Coumarin-thiazole hybrid | AChE Inhibition | 2.7 µM |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole and target enzymes like AChE. These studies help elucidate the potential mechanisms through which this compound exerts its biological effects.
Properties
Molecular Formula |
C17H27NO6S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ditert-butyl 4-(2-ethoxy-2-oxoethyl)-2H-1,3-thiazole-2,3-dicarboxylate |
InChI |
InChI=1S/C17H27NO6S/c1-8-22-12(19)9-11-10-25-13(14(20)23-16(2,3)4)18(11)15(21)24-17(5,6)7/h10,13H,8-9H2,1-7H3 |
InChI Key |
PZLDVOMABHKKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(N1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.